
N-Isopropyl-3-phenylpropanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-3-phenylpropanamide is an organic compound with the molecular formula C12H17NO It is an aliphatic amide that features an isopropyl group attached to the nitrogen atom and a phenyl group attached to the carbon chain
Wissenschaftliche Forschungsanwendungen
N-Isopropyl-3-phenylpropanamide has diverse applications in scientific research, including:
Wirkmechanismus
Target of Action
It is known that secondary amides, such as n-isopropyl-3-phenylpropanamide, are important in the synthesis of alkaloids and pharmaceuticals .
Mode of Action
N-Isopropyl-3-phenylpropanamide, an aliphatic amide, undergoes a reduction process to form an amine . This reduction is achieved using two reagents, triflic anhydride for amide activation, and NaBH4 for reduction . The reaction occurs under mild conditions .
Biochemical Pathways
The reduction of secondary amides to amines is a crucial transformation in the synthesis of bioactive alkaloids and nitrogen-containing medicinal agents .
Pharmacokinetics
The molecular weight of the compound is 19127 , which may influence its pharmacokinetic properties.
Action Environment
It is known that environmental conditions can significantly impact the efficacy of chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Isopropyl-3-phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanoic acid with isopropylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under mild conditions, yielding the desired amide product .
Industrial Production Methods
In an industrial setting, the synthesis of N-Isopropyl-3-phenylpropanamide may involve a one-pot process that combines the starting materials in a single reaction vessel. This method is advantageous as it reduces the need for multiple purification steps and minimizes waste. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Isopropyl-3-phenylpropanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles such as halides, alkoxides, or amines can be used under basic or acidic conditions.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Isopropyl-3-phenylbutanamide: Similar in structure but with an additional carbon in the chain.
N-Isopropyl-1-naphthamide: Contains a naphthalene ring instead of a phenyl group.
Uniqueness
N-Isopropyl-3-phenylpropanamide is unique due to its specific combination of an isopropyl group and a phenyl group attached to the amide backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry .
Eigenschaften
IUPAC Name |
3-phenyl-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10(2)13-12(14)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRLCOGVOHEKBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337321 |
Source


|
| Record name | N-Isopropyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56146-87-3 |
Source


|
| Record name | N-Isopropyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of identifying N-Isopropyl-3-phenylpropanamide in the context of environmental science?
A: The identification of N-Isopropyl-3-phenylpropanamide as an intermediate in the biodegradation of the pesticide fenpropathrin by Rhodopseudomonas palustris PSB07-19 is significant for understanding the environmental fate of this pesticide. [] This discovery suggests that microorganisms like Rhodopseudomonas palustris PSB07-19 might be useful in bioremediation strategies for environments contaminated with fenpropathrin.
Q2: Is N-Isopropyl-3-phenylpropanamide found in natural sources?
A: While not explicitly mentioned in the provided research, the identification of N-Isopropyl-3-phenylpropanamide within the gum of Agathis borneensis suggests it could be a naturally occurring compound. [] Further research is needed to confirm its origin within the resin and to explore its potential biological significance in the plant.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
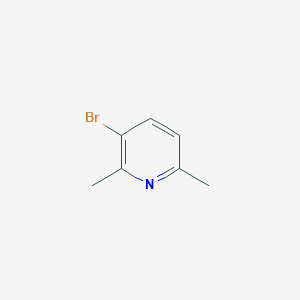
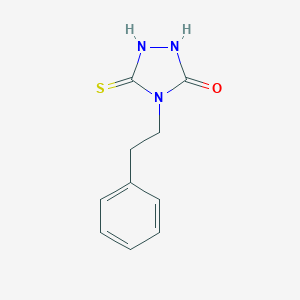

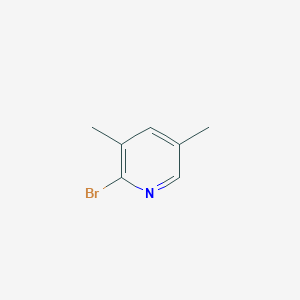
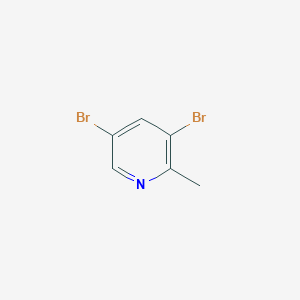
![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)
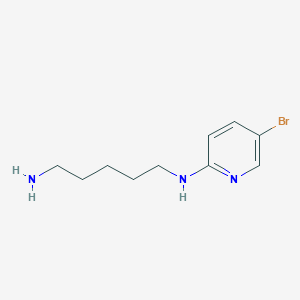

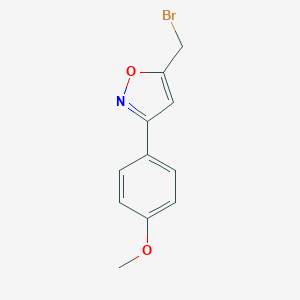
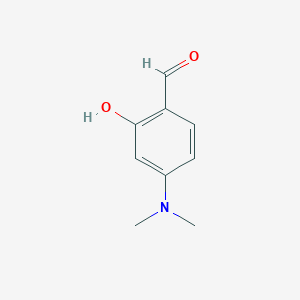
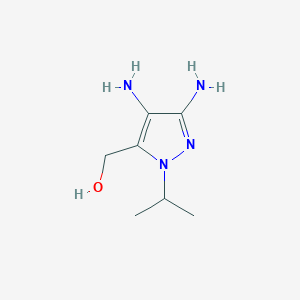
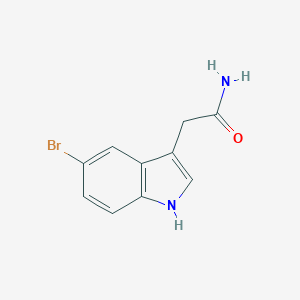
![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)

